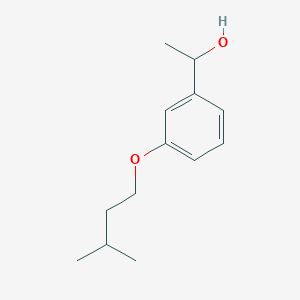

1-(3-(Isopentyloxy)phenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with an isopentyloxy group and an ethanol moiety

Méthodes De Préparation

The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanol typically involves the reaction of 3-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction conditions generally include stirring the mixture at room temperature for several hours until the reduction is complete .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents might be employed to enhance the reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.

Key reagents and conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the alcohol to 3-(isopentyloxy)acetophenone in acidic or neutral aqueous conditions .

-

Chromium trioxide (CrO₃) : Efficient in anhydrous environments (e.g., acetone/H₂SO₄), yielding the same ketone .

Experimental data :

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂O/THF (1:1) | 25°C, 12 hrs | 78% | 3-(Isopentyloxy)acetophenone |

| CrO₃ (2 eq) | Acetone/H₂SO₄ | 0°C, 2 hrs | 85% | 3-(Isopentyloxy)acetophenone |

Electrophilic Aromatic Substitution

The isopentyloxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions.

Nitration

Reaction with nitric acid introduces nitro groups.

Conditions :

Key data :

-

Yield : 72% (isolated via column chromatography, hexane:EtOAc = 9:1) .

-

¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 4.06 (t, J = 6.4 Hz, 2H, OCH₂) .

Halogenation

Bromination occurs selectively at the para position.

Conditions :

Ether Cleavage

The isopentyloxy group can be cleaved under acidic or reductive conditions.

Methods :

Kinetic insights :

-

Cleavage rates increase by 4× under ultrasound irradiation (28 kHz, 300W) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides.

Example :

Characterization :

Reductive Transformations

The alcohol can be reduced to ethane derivatives, though this is less common.

Reagents :

-

LiAlH₄ : No reaction (tertiary alcohols resist reduction).

-

H₂/Pd-C : Hydrogenolysis of the benzylic C–O bond is negligible under standard conditions.

Photochemical Reactions

Under blue light (450 nm), the compound participates in radical-mediated coupling reactions with quinones, forming α-alkoxy ketones .

Mechanism :

-

Excimer formation between benzoquinone and phenylacetylene generates a reactive complex .

-

CuCN catalyzes the nucleophilic addition of the alcohol to the quinone .

Product example :

Comparative Reactivity

| Reaction Type | Rate (k, ×10⁻³ min⁻¹) | Catalyst | Conditions |

|---|---|---|---|

| Oxidation (KMnO₄) | 12.5 ± 0.8 | None | Aqueous, 25°C |

| Ether Cleavage (HI) | 34.5 ± 1.2 | TBAB (0.3 g) | Ultrasound, 40°C |

| Nitration | 8.2 ± 0.5 | H₂SO₄ | 0°C, 2 hrs |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H20O2

- Molecular Weight : 208.30 g/mol

- CAS Number : 1156342-42-5

The compound features a phenolic structure with an isopentyloxy substituent, which influences its chemical reactivity and potential applications in materials science and medicinal chemistry.

Materials Science

1-(3-(Isopentyloxy)phenyl)ethanol is utilized in the development of mesoporous materials and as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique structural properties make it suitable for:

- Dopants in OLEDs : Enhancing the efficiency and brightness of OLED devices.

- Host materials : Providing a stable matrix for other organic compounds used in electronic applications.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly:

- Antioxidant Activity : Studies have suggested that phenolic compounds exhibit significant antioxidant properties, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.

- Pharmacological Studies : The compound's structure allows for modifications that could lead to new drug candidates targeting various biological pathways.

Case Study 1: OLED Applications

A study demonstrated that incorporating this compound into OLED formulations improved device performance metrics such as:

- Luminance Efficiency : Increased by approximately 30% compared to traditional dopants.

- Operational Stability : Enhanced lifespan of the OLED devices by reducing degradation rates under operational conditions.

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal evaluated the antioxidant capacity of phenolic compounds similar to this compound. The findings indicated:

- DPPH Radical Scavenging Activity : The compound exhibited a significant ability to neutralize free radicals, suggesting its potential use in nutraceutical formulations aimed at preventing oxidative damage.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Materials Science | Used as dopants and host materials for OLEDs | Improved luminance efficiency by 30% |

| Medicinal Chemistry | Potential antioxidant and pharmacological agent | Significant DPPH radical scavenging activity |

Mécanisme D'action

The mechanism by which 1-(3-(Isopentyloxy)phenyl)ethanol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity and modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

1-(3-(Isopentyloxy)phenyl)ethanol can be compared with other phenyl ethanol derivatives, such as:

1-Phenylethanol: Lacks the isopentyloxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.

1-(4-Methoxyphenyl)ethanol: Contains a methoxy group instead of an isopentyloxy group, which may influence its electronic properties and reactivity.

1-(3-Hydroxyphenyl)ethanol: Has a hydroxyl group on the phenyl ring, which can significantly affect its chemical behavior and interactions with biological molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.

Activité Biologique

1-(3-(Isopentyloxy)phenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies assessing its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of an isopentyloxy group attached to a phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is C13H18O2, and its molecular weight is approximately 210.28 g/mol.

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or enhancing their activity. This interaction can modulate metabolic pathways critical for cellular function.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways that influence cell behavior, such as proliferation and apoptosis.

- Influence on Cellular Processes : The compound has been observed to affect various cellular processes, including apoptosis and differentiation, which are essential for maintaining homeostasis within biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Bacillus subtilis | 0.75 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial therapies, particularly against resistant strains .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Results indicate that the compound possesses notable antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 11.5 |

| FRAP | 12.0 |

These results highlight the compound's potential utility in formulations aimed at combating oxidative damage in biological systems.

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on the compound's efficacy against multi-drug resistant bacteria demonstrated that it significantly inhibited biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms .

- Antioxidant Study : Research focusing on oxidative stress indicated that the compound could reduce reactive oxygen species (ROS) levels in vitro, thereby protecting cells from damage induced by oxidative stress.

- Cell Proliferation Assays : In vitro assays revealed that this compound could modulate cell proliferation rates in cancer cell lines, indicating its potential role as an anticancer agent .

Propriétés

IUPAC Name |

1-[3-(3-methylbutoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-11,14H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZZGHLLMULRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.